4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Description
The compound 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group. The carboxamide moiety is further functionalized with a 4-methoxyphenylethyl chain.
- 1,3,4-Oxadiazole: Known for electron-withdrawing properties and metabolic stability .
- Piperidine-carboxamide: Common in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration .
- Fluorophenyl and methoxyphenyl groups: These substituents modulate lipophilicity and receptor interactions .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-30-20-8-2-16(3-9-20)10-13-25-23(29)28-14-11-18(12-15-28)22-27-26-21(31-22)17-4-6-19(24)7-5-17/h2-9,18H,10-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPNSPGUIIPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Carboxamide Derivatives
Compound 25 : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (from )
- Structural Differences : Replaces the oxadiazole ring with a benzimidazolone core and substitutes fluorine with iodine.
- Benzimidazolone may confer hydrogen-bonding capabilities absent in the oxadiazole-based target compound .
- Reported Activity : Acts as a selective inhibitor of 8-oxo-Guanine DNA glycosylase, highlighting the role of halogen substituents in enzyme inhibition .
Compound 1152424-34-4 : N-(1-(2-Cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (from )
- Structural Differences : Incorporates a benzofuran-carboxamide and trifluoromethylphenyl group.
- Functional Impact :
Fluorophenyl-Containing Analogs
Compound 1020048-57-0 : N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (from )
- Structural Differences: Replaces oxadiazole with a thienopyrazol ring and uses furan-carboxamide.
- Functional Impact: Thienopyrazol’s sulfur atom may increase polar surface area, affecting solubility.
Bioactivity Comparison with Tetrazolyl Acylurea Derivatives ()
- Example Compound : N-5-Tetrazolyl-N′-p-methoxyphenylacylurea
- Structural Differences : Tetrazole replaces oxadiazole; acylurea replaces carboxamide.
- Reported Activity : Exhibits plant growth regulation (e.g., auxin-like activity), contrasting with the target compound’s undefined but likely divergent therapeutic applications .
Data Table: Key Structural and Hypothesized Functional Differences
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazide derivatives undergo cyclization in the presence of iodine or oxidative agents. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (2A ) is synthesized via iodination of a thioamide intermediate derived from 4-fluorobenzoic acid and thiosemicarbazide. The reaction proceeds in ethanol with potassium iodide and DBDMH (1,3-dibromo-5,5-dimethylhydantoin), yielding the oxadiazole ring through elimination of NaSH and annulation.
Carbodiimide-Mediated Coupling
Alternative routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) to condense carboxylic acids with amines. For instance, coupling 4-fluorophenylacetic acid with a hydrazine derivative generates the oxadiazole scaffold in moderate yields (11–30%). Challenges include poor solubility of intermediates, necessitating solvent optimization.
Preparation of the Piperidine Carboxamide Moiety
The piperidine carboxamide subunit is synthesized through hydrogenation and functionalization:
Hydrogenation of Pyridine Derivatives
3-(4-Methoxyphenyl)pyridine undergoes catalytic hydrogenation using platinum(IV) oxide under 10 bar hydrogen pressure in ethanol with hydrochloric acid. This yields 3-(4-methoxyphenyl)piperidine (12 ) quantitatively. The reaction is conducted in an autoclave at 82°C for 120 hours, ensuring complete reduction of the pyridine ring.
Carboxamide Formation
The piperidine nitrogen is functionalized via reaction with chloroacetyl chloride to form 1-chloroacetylpiperidine (4 ). Subsequent displacement with sodium azide or ammonia generates the primary amine, which is coupled to 2-(4-methoxyphenyl)ethylamine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The oxadiazole amine (2A ) reacts with 1-chloroacetylpiperidine (4 ) in ethanol at 50°C, yielding the 2,5-disubstituted oxadiazole-piperidine intermediate (13 ). Elevated temperatures (82°C) lead to undesired byproducts, necessitating strict temperature control.
Carbodiimide-Mediated Amide Bond Formation
The final carboxamide bond is formed by coupling 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine with 2-(4-methoxyphenyl)ethylamine using EDC and DMAP in dichloromethane. Yields range from 18% to 64%, depending on the solvent system.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Piperidine Displacement : Uncontrolled conditions lead to piperidine ring opening, as seen in the formation of 2-phenyl-5-piperidyl-1,3,4-oxadiazole (12 ) during chloroacetamide displacement.
- Acid Chloride Stability : Unstable acid chlorides (e.g., 4-cyanopiperidine derivatives) require in situ generation to avoid decomposition.
Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Comparative Analysis of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC | CH₂Cl₂ | 25 | 30 | 95 |
| HBTU | DMF | 0 | 45 | 90 |
| HOAt | THF | -10 | 22 | 88 |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ ion) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity and detect degradation products .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, bromo) or methoxyphenyl groups (e.g., ethoxy, hydroxyl) to assess electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values against target receptors .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
Advanced: How to resolve contradictions in reported biological activity (e.g., IC50 variability)?
Q. Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess compound half-life and rule out off-target effects .
- Orthogonal Assays : Validate results with complementary techniques (e.g., Western blot for protein inhibition alongside enzymatic assays) .
Basic: How do environmental factors (pH, light) influence compound stability?
Q. Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. Oxadiazole rings are stable at neutral pH but hydrolyze under acidic/basic conditions .
- Light Sensitivity : Expose to UV (254 nm) and visible light; use amber vials and antioxidants (e.g., BHT) to mitigate photodegradation .
Advanced: What strategies validate the compound's mechanism of action in complex biological systems?
Q. Methodological Answer :
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to putative targets .
- CRISPR Knockout Models : Generate cell lines lacking the target protein to assess specificity .
- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to identify downstream pathways affected by treatment .
Basic: What are the recommended storage conditions to ensure long-term stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .
- Humidity Control : Use desiccants (silica gel) in lyophilized samples to avoid hydrolysis of the carboxamide group .
Advanced: How to prioritize analogs for in vivo testing based on in vitro data?
Q. Methodological Answer :
- ADME Screening : Assess solubility (shake-flask method), permeability (Caco-2 monolayer), and metabolic stability (microsomal t₁/₂) .
- Toxicity Profiling : Use zebrafish embryos or high-content screening (HCS) for acute toxicity and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
